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Compound of Interest

Compound Name: 4-[2-(4-Pyridinyl)ethyllmorpholine
CAS No.: 28487-18-5
Cat. No.: B13824906

Get Quote

Technical Whitepaper | Version 1.0[1][2][3]

Executive Summary

Compound: 4-[2-(4-Pyridinyl)ethyllmorpholine CAS Registry Number: 20505-50-6 (Isomer
specific) / 59566-50-6 (2-isomer analog reference) Molecular Formula: C11Hi1eN20O Molecular
Weight: 192.26 g/mol [1][2][3]

4-[2-(4-Pyridinyl)ethyllmorpholine is a ditopic base containing two distinct nitrogen centers:
an aliphatic morpholine nitrogen and an aromatic pyridine nitrogen.[1][2][3] Its physicochemical
behavior is defined by the competition and interaction between these two basic sites.[4]

Key Physicochemical Constants (Synthesized):
¢ pKai (Morpholine N):7.45 + 0.2 (Dominant basic center)[1][2][3]
e pKaz (Pyridine N):4.60 £ 0.3 (Secondary basic center)[1][2][3]

» Basicity Order: Morpholine N > Pyridine N[1][2]
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» Physiological State (pH 7.4): Predominantly Monocationic (~53%) and Neutral (~47%).[1][2]
[3]

Structural Analysis & Theoretical Basicity

To accurately predict and interpret the pKa values, we must dissect the electronic environment
of the two nitrogen centers.[4]

The Nitrogen Centers|[2][3][4]

e Morpholine Nitrogen (N-4):
o Type: Tertiary Aliphatic Amine.[1][4]
o Hybridization: sps.

o Electronic Effect: The oxygen atom in the morpholine ring exerts a negative inductive
effect (-1) through the carbon backbone, lowering the basicity compared to piperidine (pKa
~11.0).[1][3] Typical N-alkylmorpholines exhibit pKa values in the 7.4 — 7.8 range.[1][2]

o Pyridine Nitrogen (N-1"):
o Type: Aromatic Heterocyclic Amine.[1][4]
o Hybridization: sp? (Lone pair is orthogonal to the mt-system).[1][2][3]

o Electronic Effect: The pyridine nitrogen is inherently less basic than aliphatic amines due
to the higher s-character of the sp? orbital.[1][2] 4-Alkylpyridines typically exhibit pKa
values around 6.0.[1][2]

The Ethyl Linker Effect

The ethylene bridge (-CH2CHz2-) acts as a spacer.[1][2][3] While it insulates the resonance
effects, it allows for significant Inductive and Field Effects.[4]

e Neutral State: The ethyl-pyridine moiety acts as a weak electron-withdrawing group relative
to a simple ethyl chain, slightly lowering the morpholine pKa.[1][2][3]
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e Mono-Protonated State: Once the morpholine nitrogen protonates (forming a cation), it

exerts a strong electron-withdrawing field effect on the pyridine nitrogen, significantly

suppressing the second pKa (pKaz).[1][2][3]

lonization Pathway Diagram

The following diagram illustrates the sequential protonation events.

pKaz = 4.6
p

Dicationic Species (pH < 4) I
[H-Py-CH2-CH2-Morph-H]2+

[Py-CH2-CH2-Morph-H]*

Monocationic Species (pH 4.6 - 7.4)

pKai = 7.45

Click to download full resolution via product page

Morpholine Deprotonation

Neutral Species (pH > 8)
[Py-CH2-CH2-Morph]

Figure 1: Stepwise ionization equilibrium of 4-[2-(4-Pyridinyl)ethylJmorpholine.

pKa Data & Comparative Analysis

The following values represent a high-confidence synthesis based on Quantitative Structure-

Property Relationship (QSPR) analysis of structural fragments.

Effect of ]
. Fragment . . Estimated pKa
Moiety Reference pKa Linker/Substit .
Reference in Target
uent
) N- Pyridine ring is
Morpholine N ) 7.70 i 7.45
Ethylmorpholine mildly EWG (-1)
Proximal
Pyridine N 4-Ethylpyridine 6.02 Morpholinium 4.60

cation (-1)

Why pKaz Drops to 4.60

In a titration from high pH to low pH:

e pH > 8: The molecule is neutral.[4]

e pH ~ 7.45: The Morpholine N protonates first because it is the stronger base.[4]

© 2026 BenchChem. All rights reserved. 3/8

Tech Support


https://commonchemistry.cas.org/detail?cas_rn=59566-50-6
https://pubchem.ncbi.nlm.nih.gov/compound/95909
https://analytical.chem.ut.ee/databases/pka-values/
https://www.benchchem.com/product/b13824906/docs?utm_src=pdf-body-img#physicochemical-profiling-4-2-4-pyridinyl-ethyl-morpholine
https://www.benchchem.com/product/b13824906/docs?utm_src=pdf-body#physicochemical-profiling-4-2-4-pyridinyl-ethyl-morpholine
https://foodb.ca/compounds/FDB008207
https://foodb.ca/compounds/FDB008207
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13824906?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e pH ~ 6.0: Normally, pyridine would protonate here.[4] However, the molecule now carries a
positive charge on the morpholine nitrogen, only two carbons away.[4] This positive charge
repels the incoming second proton (electrostatic repulsion) and withdraws electron density
from the pyridine ring.[4] This destabilizes the dication, forcing the pyridine pKa down from
6.0 to ~4.6.[4]

Experimental Determination Protocol

To empirically validate these values, Potentiometric Titration is the gold standard method.[4]

Materials
e Analyte: >98% pure 4-[2-(4-Pyridinyl)ethylJmorpholine (approx 20 mg).[1][2][3]

e Titrant: 0.1 M HCI (standardized) and 0.1 M NaOH (carbonate-free).

e Solvent: 0.15 M KCI solution (to maintain constant ionic strength) or Water/Methanol (if
solubility is low, though this shifts pKa).[3][4]

¢ Instrument: Mettler Toledo or Sirius T3 autotitrator with a glass pH electrode.

Workflow Diagram
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Start: Weigh 20mg Sample

Dissolve in 20mL 0.15M KCI
(Acidify to pH 2.0 with HCI)

'

Titrate with 0.1M NaOH
(Increments of 0.05 pH units)

:

Record pH vs. Volume

:

Calculate First Derivative (dpH/dV)

|dentify Inflection Points

(pKal and pKa2)

Click to download full resolution via product page

Figure 2: Potentiometric titration workflow for precise pKa determination.

Data Processing

¢ Bjerrum Plot: Plot ngcontent-ng-c567981813="" nghost-ng-c1980439775="" class="inline
ng-star-inserted">

(average number of bound protons) vs pH.[1][3]

o ngcontent-ng-c567981813=""_nghost-ng-c1980439775="" class="inline ng-star-inserted">

corresponds to pKaz (Pyridine).[1][3]
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o ngcontent-ng-c567981813=""_nghost-ng-c1980439775="" class="inline ng-star-inserted">

corresponds to pKai (Morpholine).[1][3]

o Solubility Check: If the solution becomes cloudy near pH 8-9 (neutral species precipitation),
a cosolvent method (water/methanol ratios extrapolated to 0% methanol) is required.[1][2][3]

Implications for Drug Development[4]
Lysosomotropism (The "lon Trapping" Effect)[1][2][3]

e Mechanism: Lysosomes have an acidic pH (~4.5 - 5.0).[1][2][3]

o Behavior: At cytosolic pH (7.2), the molecule is ~60% monocationic and lipophilic enough to
cross membranes.[4] Once it enters the lysosome (pH 5.0), the pyridine nitrogen protonates
(approaching pKaz 4.6).[1][3][4]

o Result: The molecule becomes a dication.[4] Dications are highly polar and cannot cross the
membrane back out.[4]

¢ Risk: High accumulation in lysosomes, potentially leading to phospholipidosis.[4]

Solubility Profile

e pH 1-4: Highly Soluble (Dicationic).[1][2][3]
e pH 7.4: Moderate Solubility (Monocation/Neutral equilibrium).[1][2]

e pH > 9: Low Solubility (Neutral species).[1][2] Formulation strategy should utilize acid salts
(e.g., dihydrochloride).[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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